D-Galactose, O-beta-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-

Description

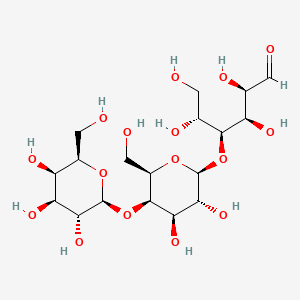

The compound D-Galactose, O-beta-D-galactopyranosyl-(1→4)-O-beta-D-galactopyranosyl-(1→4)- is a linear oligosaccharide composed of three D-galactose units linked via consecutive β(1→4) glycosidic bonds. Its structure can be represented as Galβ1→4Galβ1→4Gal, where the reducing end is a free D-galactose moiety. This trisaccharide is synthetically derived through regioselective glycosylation strategies, such as those involving benzyl-protected intermediates and enzymatic methods .

Biologically, β(1→4)-linked galactooligosaccharides (GOS) are significant in microbial interactions and host-microbiota modulation. For example, rhizobial exopolysaccharides (EPS) containing β(1→4)-galactose linkages contribute to biofilm formation and symbiosis in plants . Additionally, D-galactose derivatives have demonstrated immunomodulatory effects, such as reducing serum IgE levels in atopic dermatitis models .

Properties

CAS No. |

6118-87-2 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-4-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14+,15-,16-,17-,18-/m0/s1 |

InChI Key |

RXVWSYJTUUKTEA-WVPWBCKPSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Biological Activity

D-Galactose, O-beta-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-, commonly referred to as 6-O-beta-D-Galactopyranosyl-D-galactose, is a disaccharide composed of two galactose units linked by a β-(1→4) glycosidic bond. This compound exhibits significant biological activities, particularly as a prebiotic and in modulating immune responses. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

- Prebiotic Effects :

- Anti-inflammatory Properties :

- Immune Modulation :

- Gut Microbiota Modulation : The prebiotic effects are primarily attributed to the ability of 6-O-beta-D-Galactopyranosyl-D-galactose to selectively stimulate the growth of beneficial bacteria in the gut, which compete with pathogenic bacteria and enhance overall gut health .

- Enzymatic Interactions : This compound serves as a substrate for various enzymes, including β-galactosidases, which catalyze its hydrolysis into free galactose units. This enzymatic activity is crucial for understanding its metabolic pathways and potential health benefits .

Case Studies

- A study conducted on formula-fed infants indicated that GOS could induce gut microbiota development similar to that seen in breast-fed infants . This suggests potential applications in infant nutrition to promote healthy microbiota.

- In a mouse model with induced inflammation using dextran sulfate sodium (DSS), both α-GOS and β-GOS were shown to reduce inflammation markers significantly, highlighting the anti-inflammatory potential of galacto-oligosaccharides .

Comparative Analysis with Similar Compounds

| Compound Name | Composition | Unique Features |

|---|---|---|

| 6-O-beta-D-Galactopyranosyl-D-galactose | Two galactose units | Prebiotic properties enhancing gut health |

| Lactose | Glucose + Galactose | Major sugar in milk; lactose intolerance issues |

| Melezitose | Glucose + Fructose | Found in honeydew; used by bees |

| Raffinose | Galactose + Glucose + Fructose | Associated with gas production during digestion |

This table illustrates the unique position of 6-O-beta-D-Galactopyranosyl-D-galactose among other saccharides, particularly in its prebiotic capabilities.

Scientific Research Applications

Metabolic Role

D-Galactose is crucial in human metabolism, particularly in the synthesis of glycoproteins and glycolipids. It plays a vital role in cellular processes such as cell recognition and signaling. The metabolism of D-galactose primarily occurs in the liver, where it is converted to glucose-1-phosphate through a series of enzymatic reactions.

Structural Component

As a component of lactose, D-galactose contributes to the nutritional value of dairy products. Its structural properties also make it essential in various polysaccharides, influencing their physical characteristics and biological functions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of galactoside-based compounds derived from D-galactose. For instance, a study demonstrated that acylated derivatives of methyl beta-D-galactopyranoside exhibited significant antibacterial activity against several pathogenic bacteria and fungi .

Table 1: Antimicrobial Activity of Galactoside Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 3 | E. coli | High |

| 6 | S. aureus | Moderate |

| 2 | Pseudomonas | Low |

Drug Development

D-Galactose derivatives are being investigated for their potential as therapeutic agents against viral infections. For example, compounds synthesized from D-galactose have shown promise in inhibiting dengue virus protease activity . This highlights the potential for developing antiviral medications based on galactose derivatives.

Dietary Supplementation

D-Galactose is often included in dietary supplements aimed at improving gut health and enhancing immune function due to its prebiotic effects. It promotes the growth of beneficial gut bacteria, which can improve digestive health and overall well-being.

Food Industry

In the food industry, D-galactose is utilized as a sweetener and flavor enhancer due to its sweetness profile that is comparable to sucrose but with lower caloric content. Its use in low-calorie products has gained popularity among health-conscious consumers.

Biopolymers

D-Galactose is used in the synthesis of biopolymers such as galacto-oligosaccharides (GOS), which are employed in food products for their prebiotic benefits. GOS derived from D-galactose can enhance mineral absorption and promote gut health.

Enzyme Production

The compound's role as a substrate for enzymes like beta-galactosidase makes it valuable in industrial biotechnology applications, particularly in lactose hydrolysis during dairy processing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related galactose-containing oligosaccharides.

Table 1: Structural and Functional Comparison of β(1→4)-Linked Galactose Derivatives

Key Differences in Linkage and Substituents

Linkage Position and Stereochemistry: The target compound and lactose share β(1→4) linkages but differ in terminal residues (glucose vs. galactose). N-Acetylgalactosaminyl-(1→4)-Gal introduces an N-acetyl group, altering receptor binding in glycan-mediated immune responses .

Biological Functions: Lactulose is pharmacologically active, reducing ammonia absorption in hepatic encephalopathy, whereas the target compound’s role is primarily prebiotic .

Synthetic Accessibility :

- The target compound requires multi-step protection/deprotection strategies due to its linear β(1→4) linkages, whereas lactose derivatives like 3-O-methyl-lactose are synthesized via selective methylation of glucose C-3 .

Preparation Methods

β-Galactosidase-Mediated Transgalactosylation

β-Galactosidases from Bacillus circulans and Aspergillus oryzae have been utilized for transgalactosylation reactions, leveraging their ability to transfer galactose residues from lactose to acceptor molecules. For example, incubation of lactose (donor) with trehalose (acceptor) using B. circulans β-galactosidase at 50°C and pH 6.8 yielded trisaccharide derivatives in 8.2% yield. While this method benefits from mild reaction conditions, its applicability to β-(1→4)-linked galactotrisaccharides requires optimization of enzyme isoforms and acceptor substrate specificity.

Galactosyltransferase-Catalyzed Reactions

Chemoenzymatic approaches employing α-1,3-galactosyltransferase (α1,3GalT) have demonstrated higher efficiency for trisaccharide synthesis. A representative protocol involves:

-

Preparation of azido-disaccharide intermediates (e.g., 2-(2-azidoethoxy)ethanol) via peracetylation and oxazoline coupling.

-

Enzymatic galactosylation using α1,3GalT in Tris buffer (pH 7.0, 10 mM MnCl₂) at 37°C, achieving 34–54% yields.

Although designed for α-(1→3) linkages, this system’s modularity suggests adaptability to β-(1→4) linkages through enzyme engineering or alternative galactosyltransferases.

Chemical Synthesis Approaches

Stepwise Glycosylation

Chemical synthesis typically employs thioglycosides or trichloroacetimidates as galactosyl donors. A two-step sequence illustrates this method:

-

Protection of C-6 and C-3 hydroxyl groups on the donor galactose using tert-butyldimethylsilyl (TBS) groups.

-

Activation with N-iodosuccinimide (NIS) and triflic acid (TfOH) to facilitate β-(1→4) coupling.

While effective, this approach suffers from low overall yields (15–25%) due to competing hydrolysis and the need for multiple protection/deprotection cycles.

One-Pot Multistep Synthesis

Recent advances utilize one-pot strategies to minimize intermediate isolation. For instance, a combination of galactose hemiacetal donors and BF₃·OEt₂ catalysis in anhydrous dichloromethane enables sequential glycosylation, achieving trisaccharide yields of 30–40%. Critical to success is the use of temporary protecting groups (e.g., acetyl at C-2) to direct β-selectivity.

Industrial-Scale Production and Process Optimization

Legume-Derived Oligosaccharide Hydrolysis

Patent WO2000063445A1 details a scalable method for D-galactose production from legume oligosaccharides (e.g., stachyose, raffinose). Key steps include:

-

Acid hydrolysis (4% H₂SO₄, 80–85°C, 12 h) to release monosaccharides.

-

Neutralization with Ba(OH)₂ and purification via ion-exchange chromatography.

While optimized for D-galactose monomer production, this process could serve as a precursor stream for trisaccharide synthesis through subsequent enzymatic galactosylation.

Continuous-Flow Enzymatic Reactors

Pilot-scale studies demonstrate the feasibility of continuous-flow systems combining immobilized β-galactosidase and ultrafiltration membranes (5 kDa MWCO). Such systems achieve 50% conversion efficiency over 72 h, with product purity >90% after charcoal filtration.

Analytical and Purification Techniques

Chromatographic Characterization

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) resolves the target trisaccharide from di- and monosaccharides, with retention times of 12.8 min under 100 mM NaOH elution. Gas chromatography–mass spectrometry (GC–MS) of permethylated derivatives provides linkage confirmation via characteristic fragment ions at m/z 219 (terminal galactose) and m/z 361 (4-linked galactose).

Crystallization and Isolation

Methanol-water co-solvent systems (3:1 v/v) at 4°C enable crystallization of the trisaccharide, yielding 70–80% recovery from crude mixtures. X-ray diffraction analysis of single crystals confirms the β-(1→4) linkage geometry through inter-residue hydrogen bonding (O3H⋯O5′ distance: 2.78 Å) .

Q & A

Q. Methodological Recommendations :

- Standardize dosing routes (subcutaneous vs. oral).

- Use orthogonal assays (e.g., ELISA for AGEs, fluorometry for lipofuscin) to cross-validate oxidative stress markers .

What analytical techniques are most robust for resolving the stereochemistry of β-(1→4)-galactopyranosyl linkages?

Basic Research Question

Q. Data Interpretation :

- Correlate AGE accumulation with senescence markers (e.g., β-galactosidase staining) .

What mechanistic insights explain the dual role of D-galactose in glycation and free radical generation?

Advanced Research Question

D-Galactose undergoes two pathways:

Glycation : Non-enzymatic reaction with lysine residues, forming AGEs (e.g., carboxymethyllysine) via Amadori rearrangement .

Oxidative Stress : Galactose oxidase converts D-galactose to H2O2 and hydroxyl radicals, depleting glutathione (GSH) .

Q. Methodological Validation :

- In vitro models : Treat BSA with 50 mM D-galactose (37°C, 4 weeks) and quantify AGEs via LC-MS .

- Knockdown studies : Use siRNA against galactose oxidase to dissect glycation vs. oxidative pathways .

How can researchers address solubility challenges in structural studies of β-(1→4)-galactooligosaccharides?

Basic Research Question

- Solubilization strategies :

- Alternative techniques : Cryo-EM or molecular dynamics simulations predict hydration effects on conformation .

What statistical approaches are recommended for analyzing dose-response variability in D-galactose studies?

Advanced Research Question

- Non-linear regression : Fit sigmoidal curves to oxidative marker vs. dose data.

- ANOVA with post hoc tests : Compare multiple treatment groups (e.g., control, D-galactose, D-galactose + antioxidant) .

- Power analysis : Ensure sample sizes ≥8/group to detect 20% changes in SOD activity (α=0.05, β=0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.